molecular formula C12H19Cl2FN2 B7952230 [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride

[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride

Cat. No.: B7952230
M. Wt: 281.19 g/mol
InChI Key: ZCXKGWSIDFIKND-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C12H19Cl2FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

3-fluoro-4-(2-methylpiperidin-1-yl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13;;/h5-6,8-9H,2-4,7,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXKGWSIDFIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the piperidinone intermediates back to piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Piperidinones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of both fluorine and piperidine moieties.

Biology:

  • Investigated for its potential as a ligand in receptor studies.
  • Used in the development of fluorescent probes for biological imaging.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Utilized in the synthesis of agrochemicals and other industrial chemicals.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities.

    Fluorinated Aromatics: Compounds like trifluoromethylpyridines and other fluorinated aromatic compounds.

Uniqueness:

  • The combination of a fluorinated aromatic ring with a piperidine moiety makes [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride unique.
  • Its specific reactivity and potential applications in various fields distinguish it from other similar compounds.

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